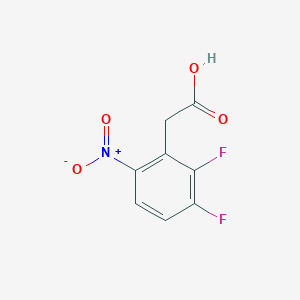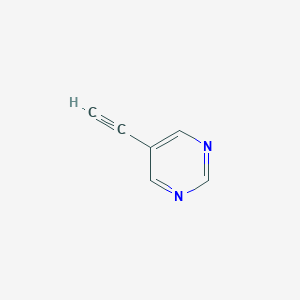
5-Ethynylpyrimidine
Descripción general
Descripción
5-Ethynylpyrimidine is a chemical compound with the empirical formula C6H4N2. It has a molecular weight of 104.11 . It is commonly used in the synthesis of various chemical complexes .
Synthesis Analysis
The synthesis of 5-Ethynylpyrimidine involves the use of 4-Ethynylpyridine and 5-ethynylpyrimidine as ligands to synthesize novel silver–ethynide complexes . The [4-C5H4N (C [[triple bond, length as m-dash]] C)Ag4]3+ units aggregate to generate linear silver chains through silver–ethynide and argentophilic interactions .
Molecular Structure Analysis
The molecular structure of 5-Ethynylpyrimidine is represented by the SMILES string C#CC1=CN=CN=C1 . This indicates that the molecule consists of a pyrimidine ring with an ethynyl group attached.
Physical And Chemical Properties Analysis
5-Ethynylpyrimidine is a powder with a melting point of 80 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 184.5±13.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its molar refractivity is 29.4±0.4 cm3, and it has a polar surface area of 26 Å2 .
Aplicaciones Científicas De Investigación
Chemical Properties
“5-Ethynylpyrimidine” is a chemical compound with the empirical formula C6H4N2 . It has a molecular weight of 104.11 and a melting point of 80 °C . It is typically available in powder form .
Use in Organometallic Networks
“5-Ethynylpyrimidine” has been used as a ligand to synthesize novel silver–ethynide complexes . In these complexes, the [4-C5H4N (C [ [triple bond, length as m-dash]] C)Ag4]3+ units aggregate to generate linear silver chains through silver–ethynide and argentophilic interactions . These chains are further connected through Ag–N (pyridyl) coordination bonds to afford 2D grids, and finally linked by trifluoroacetate or nitrate groups to form a rigid 3D coordination network . This demonstrates the key role of the coordination modes of organic ligands in controlling the structures of the organometallic networks based on silver–ethynide complexes .
Luminescence Properties
The organometallic networks synthesized using “5-Ethynylpyrimidine” as a ligand have shown interesting luminescence properties . This makes “5-Ethynylpyrimidine” a potential candidate for use in the development of luminescent materials .
Safety and Hazards
Propiedades
IUPAC Name |
5-ethynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQKBROKWSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363071 | |
| Record name | 5-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylpyrimidine | |
CAS RN |
153286-94-3 | |
| Record name | 5-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-ethynylpyrimidine derivatives interesting for antimicrobial drug discovery?
A1: Research has shown that introducing an ethynyl group at the 5-position of 2,4-diamino-6-methylpyrimidine leads to compounds that inhibit dihydrofolate reductase (DHFR). [, ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. Since this pathway is crucial for cell growth and proliferation, inhibiting DHFR effectively disrupts these processes, making these derivatives promising candidates for developing new antimicrobial agents. [, ] Furthermore, some 5-ethynylpyrimidine nucleosides exhibit promising anti-leukemic activity. [, ]
Q2: How does the structure of 5-ethynylpyrimidine influence its ability to form supramolecular structures?
A2: 5-Ethynylpyrimidine can engage in C-H···N hydrogen bonding interactions. [] Studies have shown that these interactions lead to the formation of distinct supramolecular architectures. For instance, 5-ethynylpyrimidine molecules self-assemble into predictable two-dimensional networks through a combination of straight and zigzag chain patterns formed by these hydrogen bonds. []
Q3: Can you provide an example of how 5-ethynylpyrimidine has been incorporated into larger molecules for specific applications?
A3: Researchers have successfully synthesized 5-o-carboranyluracil nucleosides using 5-ethynylpyrimidine as a key building block. [] These nucleosides are of significant interest for both their potential antiviral activity and their potential use in boron neutron capture therapy, a type of cancer treatment. [] This demonstrates the versatility of 5-ethynylpyrimidine as a synthetic precursor for developing compounds with potential therapeutic applications.
Q4: How does the presence of a nitrogen heterocycle in 5-ethynylpyrimidine affect its coordination chemistry?
A4: The nitrogen atoms in 5-ethynylpyrimidine can coordinate with metal centers. [, ] This property has enabled the synthesis of silver-ethynide complexes incorporating 5-ethynylpyrimidine as a ligand. [] Notably, these complexes have demonstrated the ability to self-assemble into two and three-dimensional organometallic networks, highlighting the potential of 5-ethynylpyrimidine in crystal engineering and materials science. []
Q5: What synthetic strategies are commonly employed for the preparation of 5-ethynylpyrimidine derivatives?
A5: Palladium-catalyzed Sonogashira cross-coupling reactions have proven effective in synthesizing 5-ethynylpyrimidine derivatives. [, ] This method involves coupling a 5-iodopyrimidine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. [, ] This approach offers versatility and efficiency in introducing various substituents onto the ethynyl group, enabling the exploration of structure-activity relationships. [, ]
Q6: Are there any studies exploring the incorporation of 5-ethynylpyrimidine derivatives into DNA?
A6: Yes, research has investigated the polymerase-catalyzed incorporation of 5-ethynylpyrimidine derivatives, specifically those containing (β-chlorovinyl)sulfone or (β-keto)sulfone groups at the C5 position, into DNA. [] These studies have shown that the 5'-triphosphates of these derivatives can be successfully incorporated into double-stranded DNA using both open and one-nucleotide gap substrates. [] This incorporation is facilitated by human and Escherichia coli DNA polymerases, highlighting the potential of these derivatives as tools for studying DNA replication and for developing novel DNA-targeting therapeutics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




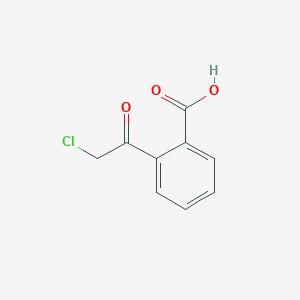

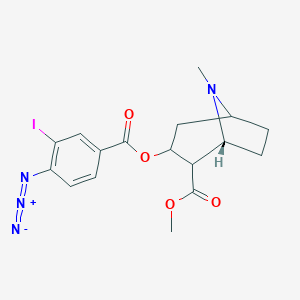
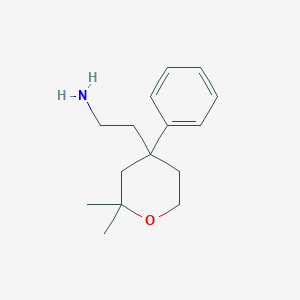
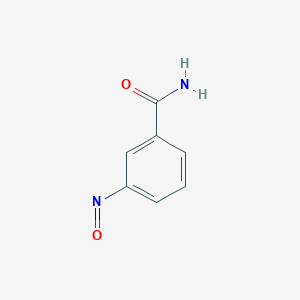

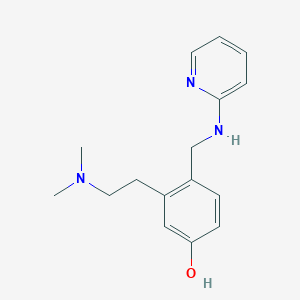
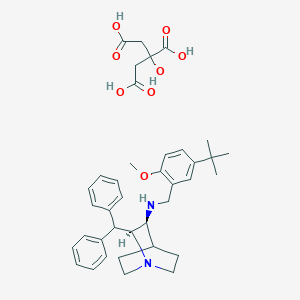
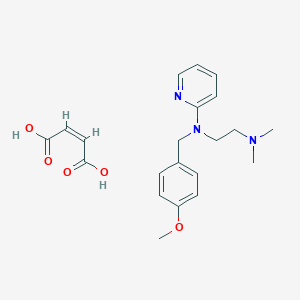
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)

